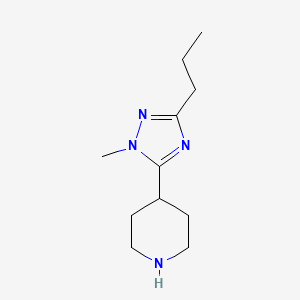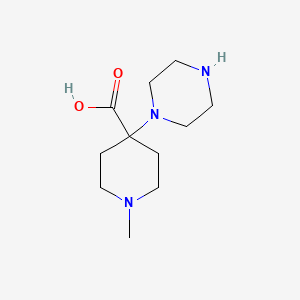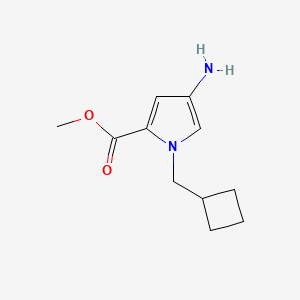
4-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)piperidine is a heterocyclic compound that features a triazole ring fused with a piperidine ring
Vorbereitungsmethoden
The synthesis of 4-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-3-propyl-1h-1,2,4-triazole with piperidine under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. This approach allows for better control over reaction parameters and can lead to more efficient and cost-effective production .
Analyse Chemischer Reaktionen
4-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed depend on the specific conditions used.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Wissenschaftliche Forschungsanwendungen
4-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action of 4-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)piperidine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. This compound may also interact with cellular pathways, influencing various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other triazole derivatives such as 1,2,4-triazole and its substituted analogs. Compared to these compounds, 4-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)piperidine offers unique properties due to the presence of the piperidine ring, which can enhance its biological activity and stability .
Eigenschaften
Molekularformel |
C11H20N4 |
|---|---|
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
4-(2-methyl-5-propyl-1,2,4-triazol-3-yl)piperidine |
InChI |
InChI=1S/C11H20N4/c1-3-4-10-13-11(15(2)14-10)9-5-7-12-8-6-9/h9,12H,3-8H2,1-2H3 |
InChI-Schlüssel |
AXNFVILIOANNDK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NN(C(=N1)C2CCNCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1H-Imidazo[4,5-g]isoquinolin-2-yl)ethan-1-amine dihydrochloride](/img/structure/B13632831.png)




![2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13632856.png)







